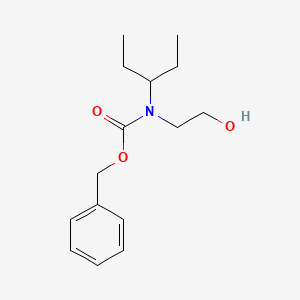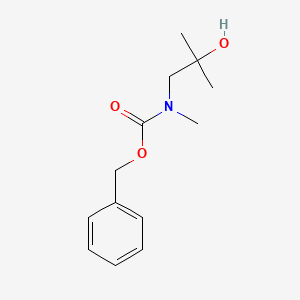
Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate is an organic compound with the molecular formula C12H17NO3. It is a carbamate ester, which means it contains the functional group -OC(O)NH-. This compound is known for its applications in organic synthesis, particularly as a protecting group for amines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate can be synthesized through the reaction of benzyl chloroformate with 2-hydroxy-2-methylpropylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: Oxidative cleavage of the carbamate group can occur using strong oxidizing agents, leading to the formation of benzyl alcohol and other byproducts.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Benzyl alcohol and 2-hydroxy-2-methylpropylamine.
Oxidation: Benzyl alcohol and various oxidized byproducts.
Substitution: Substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving carbamate esters.
Medicine: Research into carbamate-based drugs often involves this compound as a model system.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate involves the formation of a stable carbamate ester, which can protect amine groups from unwanted reactions. The compound can be selectively removed under specific conditions, allowing for controlled deprotection in multi-step synthesis . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation and cleavage of the carbamate bond.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the 2-hydroxy-2-methylpropyl group.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness
Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and stability compared to other carbamate esters. Its ability to act as a protecting group for amines while being selectively removable under mild conditions makes it particularly valuable in organic synthesis.
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
benzyl N-(2-hydroxy-2-methylpropyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H19NO3/c1-13(2,16)10-14(3)12(15)17-9-11-7-5-4-6-8-11/h4-8,16H,9-10H2,1-3H3 |
Clave InChI |
XBMRSAJOQSLGKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN(C)C(=O)OCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


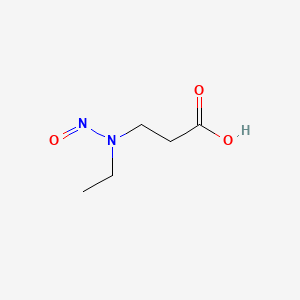
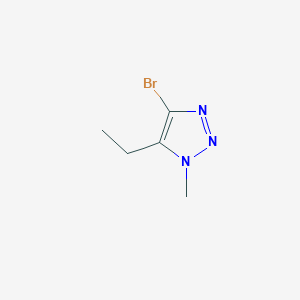
![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13499527.png)
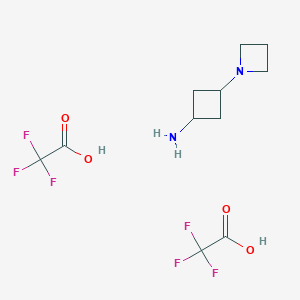
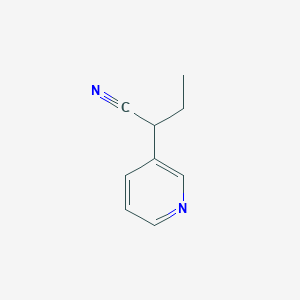
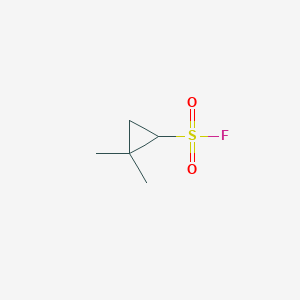
![1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride](/img/structure/B13499550.png)
![8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride](/img/structure/B13499556.png)
![Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13499582.png)
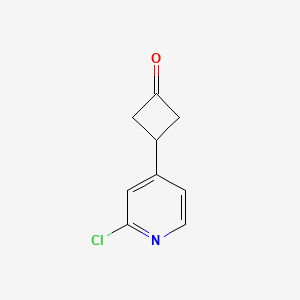
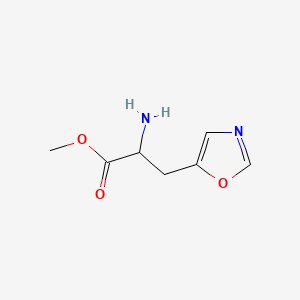
![Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride](/img/structure/B13499600.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13499602.png)
